molecular formula C5H7N B094367 3-Pentenenitrile CAS No. 16529-66-1

3-Pentenenitrile

Cat. No. B094367
CAS RN: 16529-66-1
M. Wt: 81.12 g/mol
InChI Key: UVKXJAUUKPDDNW-NSCUHMNNSA-N
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Description

3-Pentenenitrile (3PN) is a compound of interest in various chemical processes, including isomerization and hydrocyanation reactions. It is a molecule that contains both a nitrile and an alkene functional group, which allows it to undergo a variety of chemical transformations. The studies on 3PN have explored its kinetic behavior, molecular interactions, and potential applications in industrial chemistry .

Synthesis Analysis

The isomerization of 2-methyl-3-butenenitrile (2M3BN) to 3PN has been studied using in situ FTIR-ATR spectroscopy, revealing zero-order kinetics for the formation of 3PN. This process was catalyzed by nickel compounds and monitored by operando FTIR spectroscopy to obtain kinetic profiles . Additionally, the hydrocyanation of butadiene to 3PN has been achieved with high selectivity using a triptycene-based diphosphine ligand with nickel catalysts, suggesting a promising route for process intensification .

Molecular Structure Analysis

The molecular structure of 3PN has been investigated through various spectroscopic methods. Broadband microwave studies have identified different conformers of 3PN, providing insights into its conformational preferences and stability. These studies have also determined the barrier heights for internal rotation within the molecule . Computational investigations have complemented these findings by mapping out the potential energy surfaces of 3PN and its isomers .

Chemical Reactions Analysis

3PN undergoes a range of chemical reactions, including pyrolysis and hydrogenation. Gas-phase pyrolysis studies have shown that 3PN can dissociate through direct and isomerization-mediated pathways, leading to various decomposition products . The hydrogenation of cis-2-pentenenitrile to 3PN has been observed over Ni/alumina catalysts, with subsequent isomerization to different pentenenitrile isomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3PN have been explored through its interactions in ionic crystals and its behavior in different phases. The crystal structure of a related ionic compound containing 3PN has been analyzed, revealing the nature of interactions within the crystal and the role of nonadditive delocalization components in the crystal's cohesion energy . Variable temperature FT-IR spectra have provided information on the conformational stability of 3PN in different phases, with the cis conformer being more stable .

Scientific Research Applications

Application in Physical Chemistry

  • Scientific Field: Physical Chemistry
  • Summary of the Application: The study involved the flash pyrolysis of trans 3-pentenenitrile (3-PN, CH3-CH=CH-CH2-CN). The two separated functional groups (vinyl and nitrile) open up isomerization as an initial step in competition with unimolecular dissociation .
  • Methods of Application or Experimental Procedures: The results of VUV photoionization mass spectra with broadband microwave spectra were combined, recorded as a function of the temperature of the pyrolysis tube. The reaction was quenched and products were cooled by expansion into vacuum before interrogation over the 8-18 GHz region using chirped-pulse broadband methods .
  • Results or Outcomes: The study led to a consistent picture of the unimolecular decomposition of 3-PN. Loss of two H-atoms to form a 79 amu product is proven from its microwave transitions to contain trans-Z-2,4-pentadienenitrile, while no pyridine is observed. Methyl loss, HCN loss, and breaking the central C(2)-C(3) bond all occur following isomerization of the position of the double bond, thereby opening up low-energy pathways to these decomposition channels .

Application in Astrochemistry

  • Scientific Field: Astrochemistry
  • Summary of the Application: Pentenenitriles, including 3-Pentenenitrile, are potential precursors to hetero-aromatic compounds such as pyridine . These compounds have not yet been detected in Titan’s atmosphere or in molecular clouds, but their presence could have significant implications for our understanding of these environments .
  • Methods of Application or Experimental Procedures: Broadband microwave studies in the 8-18 GHz range were performed on the trans isomer of 3-Pentenenitrile (3-PN) and 4-Pentenenitrile (4-PN) under jet-cooled conditions .

Application in Industrial Chemistry

  • Scientific Field: Industrial Chemistry
  • Summary of the Application: 3-Pentenenitrile is used in the DuPont adiponitrile (AdN) process, a large scale industrial application of alkene hydrocyanation . Adiponitrile is produced from butadiene in 3 steps: the Ni-catalyzed hydrocyanation of butadiene leads to a mixture of 2-methyl-3-butenenitrile (2M3BN) and 3-pentenenitrile (3PN), obtained in varying ratio (typically 2:3) depending on the ligand employed .
  • Methods of Application or Experimental Procedures: In a second step, the branched 2M3BN is isomerized to the desired linear 3PN in the presence of similar Ni-catalysts . The last step is the hydrocyanation of 3PN to AdN .
  • Results or Outcomes: The catalyst performance in this process still needs to be improved in terms of activity, especially for the hydrocyanation of 3PN, and in selectivity for both hydrocyanation steps .

Application in Chemical Physics

  • Scientific Field: Chemical Physics
  • Summary of the Application: The study involved the gas-phase pyrolysis of trans 3-pentenenitrile . The two separated functional groups (vinyl and nitrile) open up isomerization as an initial step in competition with unimolecular dissociation .
  • Methods of Application or Experimental Procedures: The results of VUV photoionization mass spectra with broadband microwave spectra were combined, recorded as a function of the temperature of the pyrolysis tube . The reaction was quenched and products were cooled by expansion into vacuum before interrogation over the 8-18 GHz region using chirped-pulse broadband methods .
  • Results or Outcomes: The study led to a consistent picture of the unimolecular decomposition of 3-PN. Loss of two H-atoms to form a 79 amu product is proven from its microwave transitions to contain trans-Z-2,4-pentadienenitrile, while no pyridine is observed .

Safety And Hazards

3-Pentenenitrile is highly flammable and may be toxic by skin absorption, inhalation, or ingestion . Prolonged exposure may result in delayed cyanide poisoning . It is advised to avoid direct contact with vapors, mists, or liquid .

properties

IUPAC Name

(E)-pent-3-enenitrile
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InChI

InChI=1S/C5H7N/c1-2-3-4-5-6/h2-3H,4H2,1H3/b3-2+
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InChI Key

UVKXJAUUKPDDNW-NSCUHMNNSA-N
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Canonical SMILES

CC=CCC#N
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Isomeric SMILES

C/C=C/CC#N
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Molecular Formula

C5H7N
Record name 3-PENTENENITRILE, [LIQUID]
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DSSTOX Substance ID

DTXSID901019314
Record name (3E)-3-Pentenenitrile
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Molecular Weight

81.12 g/mol
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Physical Description

3-pentenenitrile, [liquid] appears as a clear colorless to amber liquid. Less dense than water. Flash point 104 °F. Boiling point 296 °F. Generally stable and not liable to polymerization. May be toxic by skin absorption, inhalation or ingestion. Prolonged exposure may result in delayed cyanide poisoning. Avoid direct contact with vapors, mists or liquid. May produce cyanide gas and carbon monoxide during combustion. Used in the manufacture of various organic chemicals., Liquid, A colorless to amber liquid; [CAMEO]
Record name 3-PENTENENITRILE, [LIQUID]
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Boiling Point

291 to 297 °F at 760 mmHg (NTP, 1992)
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Flash Point

101 °F (NTP, 1992), 40 °C
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
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Density

0.83 at 39 °F (NTP, 1992) - Less dense than water; will float
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Vapor Pressure

1 mmHg at 106 °F ; 5 mmHg at 122 °F; 40 mmHg at 158 °F (NTP, 1992), 4.05 [mmHg]
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Product Name

3-Pentenenitrile

CAS RN

4635-87-4, 16529-66-1
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Record name (3E)-3-Pentenenitrile
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Synthesis routes and methods I

Procedure details

In an experiment conducted similarly to that in Example 4 except that the reactants were 0.8 g. of anhydrous cuprous bromide, 1 ml. of thiophen, 6.5 g. of butadiene and 5 ml. of hydrogen cyanide, and heating was continued for 17 hours at 100°C the conversion of butadiene to mononitriles was 48%, and 3-pentenenitrile was obtained in a yield of 82.2% and 2-methyl-3-butene-nitrile in a yield of 17.8% calculated on the butadiene converted.
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cuprous bromide
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

The process of the present invention is applied to a waste stream from a process which involves the direct addition of two molecules of hydrogen cyanide to a molecule of butadiene thereby producing adiponitrile. The process is conducted in two steps. With reference to the drawing, the first step (reactor 1) involves the addition of one molecule of hydrogen cyanide (stream 2) to dry butadiene (stream 3) in the presence of a catalyst (stream 4) consisting of zero-valent nickel usually in the form of a nickel tetrakis-tritolylphosphite, to produce a mixture of cis- and trans-3-pentenenitrile and 4-pentenenitrile. This reaction mixture is withdrawn from reactor 1 via line 5, treated to remove impurities and then introduced into reactor 6 along with additional HCN (line 7), ligand (line 8) and triarylborane catalyst promoter such as triphenylborane (line 9). In this reaction which can be conducted in one or more steps, 4-pentenenitrile is formed by the in situ isomerization of 3-pentenenitrile. The 4-pentenenitrile is then converted to adiponitrile by the addition of one molecule of HCN. The effluent from the reactor 6 is passed to extractor 13 and there contacted with cyclohexane (line 14). The cyclohexane extractant (line 15) is subsequently directed to further treatment for product recovery. During the hydrocyanation as described as hereinabove a portion of the zero-valent nickel catalyst is oxidized to nickel cyanide which is insoluble in the reaction medium and which forms insoluble complexes with the triarylborane. The tails from the extraction vessel (line 16) contain such complexes which are subsequently separated from the tails (line 16) by centrifuge 17. A typical analysis of this sludge is set forth below in Table I.
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Synthesis routes and methods IV

Procedure details

A nickel complex from a reaction mixture of a reactor of Examples 3, 4, 6, 9, 10, 12, 13, 14, 15, or 16 contacts 1,3-butadiene and hydrogen cyanide in a reaction zone. A catalyst forms to produce 3-pentenenitrile, 2-methyl-3-butenenitrile, or a combination thereof.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Pentenenitrile
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3-Pentenenitrile
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3-Pentenenitrile
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3-Pentenenitrile
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3-Pentenenitrile
Reactant of Route 6
3-Pentenenitrile

Citations

For This Compound
554
Citations
RW Gora, WA Sokalski, J Leszczynski… - The Journal of Physical …, 2005 - ACS Publications
The hybrid variation−perturbation many-body interaction energy decomposition scheme has been applied to analyze the physical nature of interactions in the ionic 3-pentenenitrile, 2-…
Number of citations: 41 pubs.acs.org
P Mishra, SM Fritz, S Herbers, AM Mebel… - Physical Chemistry …, 2021 - pubs.rsc.org
… In the present study, we have carried out flash pyrolysis of trans 3-pentenenitrile (hereafter 3-PN), studying its thermal degradation over the 290–1100 K temperature range using a …
Number of citations: 7 pubs.rsc.org
L Bini, C Müller, J Wilting… - Journal of the …, 2007 - ACS Publications
… In butadiene hydrocyanation the tript-PPh 2 Ni(cod) catalyst leads to exceptionally high selectivities for the linear product 3-pentenenitrile, combining high activity for both …
Number of citations: 116 pubs.acs.org
IS Mikhel, M Garland, J Hopewell, S Mastroianni… - …, 2011 - ACS Publications
… (8) The great majority of academic studies on butadiene hydrocyanation have concerned the conversion of butadiene to 3-pentenenitrile (3-PN), the first step in Scheme 1, although the …
Number of citations: 27 pubs.acs.org
JP Colomer, MB Blanco, AB Peñéñory, I Barnes… - Atmospheric …, 2012 - Elsevier
… s −1 for the reactions of OH with (E)-3-pentenenitrile and 4-… value estimated for (E)-3-pentenenitrile is a factor of 1.6 lower … the case of (E)-3-pentenenitrile, where the CN group is closer …
Number of citations: 3 www.sciencedirect.com
M Guo, Y Jiang, Y Li, Y Wei, H Li - Journal of Chemical & …, 2022 - ACS Publications
… -3-pentenenitrile at low pressure, have not been reported. In this work, the vapor pressures of the pure components of 2-methylglutaronitrile and trans-3-pentenenitrile … -3-pentenenitrile …
Number of citations: 0 pubs.acs.org
RJ McKinney - Organometallics, 1985 - ACS Publications
… Summary: The isomerization of 3-pentenenitrile with homogeneous cationic nickel hydride or palladium catalysts is kinetically controlled, initially producing the terminal olefin 4-…
Number of citations: 35 pubs.acs.org
P Arthur Jr, JK MIEGEL, WE MOCHEL… - The Journal of …, 1958 - ACS Publications
… 3-pentenenitrile have been synthesized by condensation of aldehydes and ketones with 3-pentenenitrile… banion of the 3-pentenenitrile, probably through dissociation of a hydrogen ion, …
Number of citations: 4 pubs.acs.org
C Vallée, C Valério, Y Chauvin, GP Niccolai… - Journal of Molecular …, 2004 - Elsevier
The catalytic isomerization reaction of 2-methyl-3-butenenitrile (2M3BN) into 3-pentenenitrile (3PN) has been performed in the presence of Ni(0) and phosphine complexes and in …
Number of citations: 24 www.sciencedirect.com
P Mishra, SM Fritz, BM Hays, DN Mehta-Hurt… - Physical Chemistry …, 2019 - pubs.rsc.org
… We performed broadband microwave studies in the 8–18 GHz range on the trans isomer of 3-pentenenitrile (3-PN) and 4-pentenenitrile (4-PN) under jet-cooled conditions. Strong-field …
Number of citations: 4 pubs.rsc.org

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